molecular formula C19H23NO5S B6085211 5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate

5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate

Cat. No. B6085211
M. Wt: 377.5 g/mol
InChI Key: YAFSOVZYIBYNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'SU6656' and is a potent inhibitor of Src family kinases. Src kinases play a crucial role in cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer.

Mechanism of Action

SU6656 inhibits Src kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to downstream signaling molecules, thereby blocking the signaling pathway. SU6656 has been found to be highly selective for Src kinases, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, SU6656 has been studied for its effects on various cellular processes. SU6656 has been shown to inhibit osteoclast differentiation, which could have implications in the treatment of bone-related diseases such as osteoporosis. SU6656 has also been found to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombosis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of SU6656 is its high selectivity for Src kinases, making it a useful tool for studying the role of Src kinases in various cellular processes. However, one of the limitations of SU6656 is its low solubility, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for research involving SU6656. One area of interest is the development of more potent and selective Src kinase inhibitors. Another area of research is the exploration of the effects of SU6656 on other cellular processes, such as cell migration and proliferation. Additionally, the potential applications of SU6656 in the treatment of other diseases, such as osteoporosis and thrombosis, warrant further investigation.
Conclusion:
In conclusion, SU6656 is a promising compound with potential applications in cancer research and other areas of study. Its high selectivity for Src kinases makes it a valuable tool for studying the role of Src kinases in various cellular processes. Further research is needed to explore its potential applications in the treatment of other diseases and to develop more potent and selective Src kinase inhibitors.

Synthesis Methods

The synthesis of SU6656 involves the reaction between 2-methylpyridine and 4-isopropylbenzaldehyde in the presence of a reducing agent. The resulting product is then treated with sodium hydride and sulfinyl chloride, followed by purification through recrystallization. The final product obtained is SU6656 in the form of an oxalate salt.

Scientific Research Applications

SU6656 has been extensively studied for its potential applications in cancer research. Src kinases are known to play a critical role in cancer progression, and their inhibition has been shown to have therapeutic benefits in various cancer types. SU6656 has been found to be a potent inhibitor of Src kinases, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.C2H2O4/c1-13(2)16-6-8-17(9-7-16)20(19)11-10-15-5-4-14(3)18-12-15;3-1(4)2(5)6/h4-9,12-13H,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFSOVZYIBYNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCS(=O)C2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid

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